An In-depth Technical Guide to the Core Properties and Structure of Methyl Chloroacetate
An In-depth Technical Guide to the Core Properties and Structure of Methyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl chloroacetate (MCA) is a vital chemical intermediate, widely utilized in the synthesis of a diverse range of pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both an ester and an alkyl halide moiety, allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of methyl chloroacetate, tailored for professionals in research and development.
Chemical and Physical Properties
Methyl chloroacetate is a colorless liquid with a pungent, sweetish odor.[1] It is characterized by the following quantitative properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅ClO₂ | [2][3][4][5] |
| Molecular Weight | 108.52 g/mol | [2] |
| CAS Number | 96-34-4 | [2] |
| Density | 1.238 g/mL at 25 °C | |
| Boiling Point | 130-132 °C at 760 mmHg | [6] |
| Melting Point | -32.12 °C | [5] |
| Flash Point | 51.7 °C | |
| Refractive Index (n_D^20) | 1.422 | [5] |
| Water Solubility | 28 g/L at 20 °C | |
| Vapor Pressure | 8.97 mmHg at 25°C |
Molecular Structure
The structural integrity of methyl chloroacetate is fundamental to its reactivity. Below is a visualization of its chemical structure, followed by a table of computed bond lengths and angles to provide a more detailed understanding of its geometry.
Caption: 2D Chemical Structure of Methyl Chloroacetate.
Computed Structural Parameters
The following table details the computed bond lengths and angles for the most stable conformation of methyl chloroacetate. This data is crucial for computational modeling and understanding the molecule's steric and electronic properties.
| Parameter | Value |
| Bond Lengths (Å) | |
| C=O | 1.206 |
| C-O | 1.335 |
| O-CH₃ | 1.438 |
| C-C | 1.516 |
| C-Cl | 1.795 |
| C-H (methylene) | 1.091 |
| C-H (methyl) | 1.090 - 1.097 |
| **Bond Angles (°) ** | |
| O=C-O | 125.4 |
| O=C-C | 124.8 |
| O-C-C | 109.8 |
| C-O-C | 116.3 |
| Cl-C-C | 112.1 |
| H-C-Cl (methylene) | 108.3 |
| H-C-H (methylene) | 109.1 |
| H-C-H (methyl) | 108.2 - 109.8 |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of methyl chloroacetate.
¹H NMR Spectroscopy
The ¹H NMR spectrum of methyl chloroacetate is relatively simple, showing two distinct singlets.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.8 | Singlet | -OCH₃ (Methyl ester protons) |
| ~4.1 | Singlet | -CH₂Cl (Methylene protons) |
Infrared (IR) Spectroscopy
The IR spectrum of methyl chloroacetate displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-3000 | Medium | C-H stretch (sp³ C-H) |
| ~1750 | Strong | C=O stretch (Ester carbonyl) |
| ~1440 | Medium | C-H bend (Methylene and methyl) |
| ~1200-1300 | Strong | C-O stretch (Ester C-O) |
| ~700-800 | Strong | C-Cl stretch |
Experimental Protocols
Synthesis of Methyl Chloroacetate via Fischer Esterification
The most common laboratory and industrial synthesis of methyl chloroacetate is the Fischer esterification of chloroacetic acid with methanol, typically using a strong acid catalyst.
Caption: Synthesis of Methyl Chloroacetate via Fischer Esterification.
Methodology:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add chloroacetic acid (1.0 eq) and methanol (3.0-5.0 eq).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the reaction mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).
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Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude methyl chloroacetate can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.
Conclusion
This technical guide has provided a detailed overview of the core properties and structural features of methyl chloroacetate. The tabulated data on its physical and chemical properties, along with the detailed spectroscopic and structural information, serves as a valuable resource for scientists and researchers. The provided experimental protocol for its synthesis offers a practical guide for laboratory preparation. A thorough understanding of these fundamental aspects of methyl chloroacetate is crucial for its effective application in the development of new pharmaceuticals and other advanced materials.
References
- 1. Methyl 2-chloroacetoacetate | C5H7ClO3 | CID 107332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl chloroacetate | C3H5ClO2 | CID 7295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetic acid, chloro-, methyl ester [webbook.nist.gov]
- 4. Acetic acid, chloro-, methyl ester [webbook.nist.gov]
- 5. methyl chloroacetate [chemister.ru]
- 6. Methyl chloroacetate | 96-34-4 [chemicalbook.com]
